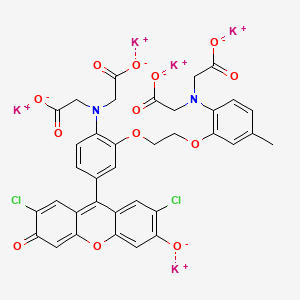

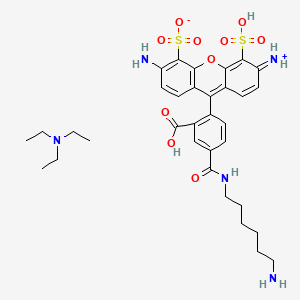

Fluo-3 (pentapotassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluo-3 (pentapotassium) is a fluorescent calcium indicator widely used in biological research to measure intracellular calcium levels. It is essentially nonfluorescent unless bound to calcium ions (Ca²⁺), at which point it exhibits a significant increase in fluorescence intensity. This property makes Fluo-3 (pentapotassium) an invaluable tool for studying calcium signaling in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluo-3 (pentapotassium) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of a xanthene derivative with a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of Fluo-3 (pentapotassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified through crystallization or chromatography techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Fluo-3 (pentapotassium) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions

The primary reagent for Fluo-3 (pentapotassium) is calcium ions (Ca²⁺). The binding of calcium ions to Fluo-3 (pentapotassium) occurs under physiological conditions, typically in buffered solutions with a pH range of 7.2 to 7.4 .

Major Products Formed

The major product formed from the reaction of Fluo-3 (pentapotassium) with calcium ions is the Fluo-3-Ca²⁺ complex, which exhibits enhanced fluorescence .

Scientific Research Applications

Fluo-3 (pentapotassium) has a wide range of applications in scientific research:

Chemistry: Used to study calcium ion interactions and binding kinetics.

Biology: Employed in fluorescence microscopy and flow cytometry to visualize and quantify intracellular calcium levels.

Medicine: Utilized in drug discovery and development to screen compounds that affect calcium signaling pathways.

Industry: Applied in high-throughput screening assays for pharmaceutical research

Mechanism of Action

Fluo-3 (pentapotassium) functions by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence intensity. This fluorescence change allows researchers to monitor and measure changes in intracellular calcium levels in real-time. The molecular target of Fluo-3 (pentapotassium) is free calcium ions within the cell, and the pathway involved is the calcium signaling pathway .

Comparison with Similar Compounds

Fluo-3 (pentapotassium) is often compared with other calcium indicators such as Fluo-4, Rhod-2, and Fura-2.

Fluo-4: Similar to Fluo-3 but with a higher fluorescence intensity and better signal-to-noise ratio.

Rhod-2: Has a longer wavelength emission, making it suitable for deep tissue imaging.

Fura-2: A ratiometric indicator that provides more accurate measurements of calcium concentrations but requires dual-wavelength excitation

Fluo-3 (pentapotassium) is unique in its balance of high sensitivity and ease of use, making it a popular choice for many researchers .

Properties

Molecular Formula |

C36H25Cl2K5N2O13 |

|---|---|

Molecular Weight |

960.0 g/mol |

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30Cl2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

HESJPJDGZLKNAU-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)